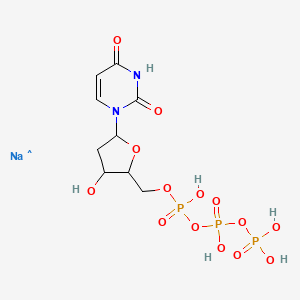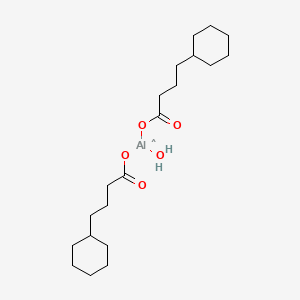
Dihydrochlorure de N-(pipéridin-4-yl)pyrimidin-2-amine
Vue d'ensemble
Description
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a piperidine ring attached to a pyrimidine moiety, making it a valuable scaffold for the development of bioactive molecules.
Applications De Recherche Scientifique
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of agrochemicals and other industrial products.
Analyse Biochimique
Biochemical Properties
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, influencing their function and activity. For instance, it has been shown to interact with protein kinases, which are essential for regulating cellular processes such as growth, differentiation, and apoptosis. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. By altering the activity of this pathway, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride can induce changes in gene expression profiles and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in laboratory settings are critical for understanding its stability and long-term impact on cellular functions. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride remains stable under specific storage conditions, but its activity may diminish with prolonged exposure to light or heat. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular functions, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific concentration of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is required to achieve a significant biological response. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels within cells. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride .
Transport and Distribution
The transport and distribution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, influencing its localization and accumulation in different cellular compartments. The interaction with transporters such as ABC transporters can affect the intracellular concentration and bioavailability of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride .
Subcellular Localization
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidines, piperidine derivatives, polar aprotic solvents (DMF, DMSO).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also ATP-competitive inhibitors of protein kinases and share a similar piperidine-pyrimidine scaffold.
N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride: This compound features a trifluoromethyl group, which can enhance its binding affinity and selectivity for certain targets.
Uniqueness
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and bioavailability. Its ability to act as a potent inhibitor of protein kinases with high selectivity makes it a valuable compound for drug discovery and development .
Propriétés
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYIUJJXHLUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593240 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63260-58-2 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)



